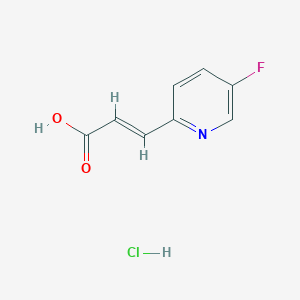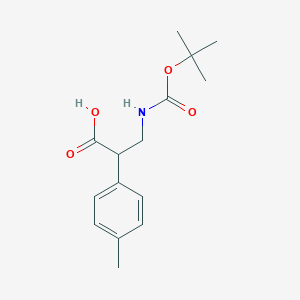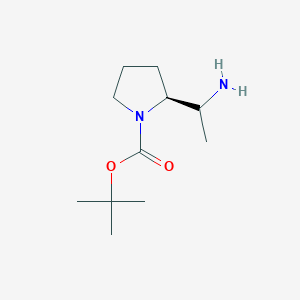![molecular formula C12H9FN4 B1403297 8-(3-氟苯基)-[1,2,4]三唑并[1,5-a]吡啶-2-胺 CAS No. 1314787-78-4](/img/structure/B1403297.png)
8-(3-氟苯基)-[1,2,4]三唑并[1,5-a]吡啶-2-胺
描述
科学研究应用
抗癌潜力
与 8-(3-氟苯基)-[1,2,4]三唑并[1,5-a]吡啶-2-胺 类似的化合物已展示出显着的抗癌作用。例如,N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺表现出显着的抗癌特性。在一项研究中,通过用烷基脲部分取代乙酰胺基团来修饰该化合物,得到对人癌细胞系具有有效抗增殖活性的衍生物。这些修饰还显著降低了急性口服毒性,表明具有低毒性的有效抗癌剂的潜力 (Wang 等人,2015)。
合成和生物活性
合成了与主题化合物在化学上相关的氟代 7-芳基-2-吡啶基-6,7-二氢[1,2,4]三唑并[1,5-a][1,3,5]三嗪-5-胺,并评估了其对乳腺癌、结肠癌和肺癌细胞系的抗增殖活性。这些化合物表现出高抗增殖活性,表明它们在癌症治疗中的潜力 (Dolzhenko 等人,2008)。
未来方向
The future directions for research on “8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine” and related compounds could involve further exploration of their potential biological activities , including their potential as antimicrobial agents and CDK2 inhibitors . Additionally, more research could be done to explore their synthesis and chemical properties.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to interact with various enzymes and receptors, exhibiting diverse pharmacological activities .
Mode of Action
It’s synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines .
Action Environment
Similar compounds have been synthesized under environmentally benign conditions .
生化分析
Biochemical Properties
8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of Janus kinases (JAK1 and JAK2), which are key regulators of cytokine signaling pathways . By inhibiting these kinases, 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can modulate immune responses and inflammation. Additionally, this compound has been found to interact with the RORγt receptor, acting as an inverse agonist and thereby influencing the differentiation of T-helper cells .
Cellular Effects
The effects of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the JAK-STAT pathway, which is critical for cell growth and survival. Furthermore, 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine exerts its effects through several mechanisms. It binds to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to reduced expression of pro-inflammatory cytokines and growth factors. Additionally, the compound’s interaction with the RORγt receptor involves binding to the ligand-binding domain, stabilizing the receptor in an inactive conformation . This action inhibits the transcription of genes involved in T-cell differentiation and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that its inhibitory effects on JAK kinases and RORγt receptors are sustained over time, leading to prolonged suppression of target pathways . Long-term exposure to 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine in cell cultures has revealed potential adaptive responses, such as upregulation of compensatory signaling pathways .
Dosage Effects in Animal Models
The effects of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK kinase activity and reduces inflammation without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within cells is influenced by its affinity for certain cellular compartments, such as the cytoplasm and nucleus . Accumulation of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine in specific tissues can enhance its therapeutic effects but may also contribute to toxicity at higher concentrations .
Subcellular Localization
The subcellular localization of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine plays a critical role in its activity and function. The compound is predominantly found in the cytoplasm, where it interacts with cytoplasmic kinases and receptors . It can also translocate to the nucleus, where it influences gene expression by binding to nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, may affect the compound’s localization and stability within cells .
属性
IUPAC Name |
8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-4-1-3-8(7-9)10-5-2-6-17-11(10)15-12(14)16-17/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUJXYWEOUDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




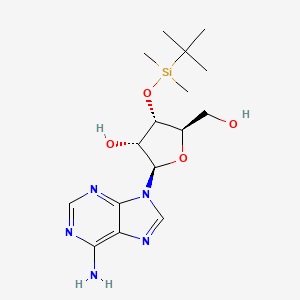
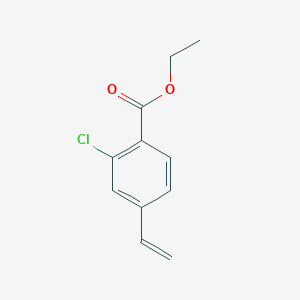


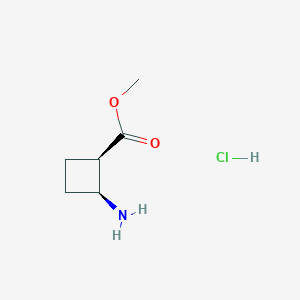
![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)

